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# Tyrosinase-IN-6 protocol for in vitro enzyme inhibition assay

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Compound of Interest		
Compound Name:	Tyrosinase-IN-6	
Cat. No.:	B12403362	Get Quote

## **Application Note: In Vitro Tyrosinase Inhibition Assay**

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential tyrosinase inhibitors, such as **Tyrosinase-IN-6**, using mushroom tyrosinase.

#### Principle of the Assay

The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, an intermediate in the melanin synthesis pathway, which absorbs light at a specific wavelength. In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced. The inhibitory activity of a test compound is quantified by measuring the decrease in absorbance compared to an



uninhibited control reaction. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.

## **Experimental Protocol**

#### Materials and Reagents

- Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
- L-Tyrosine (Substrate)
- L-DOPA (Substrate)
- Tyrosinase-IN-6 (Test Inhibitor)
- Kojic Acid (Positive Control Inhibitor)
- Potassium Phosphate Buffer (50 mM, pH 6.5)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 475-492 nm

#### Preparation of Reagents

- Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 6.5. This buffer will be used for all dilutions unless otherwise specified.
- Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold potassium phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
- L-Tyrosine Solution (1 mM): Dissolve L-tyrosine in potassium phosphate buffer. Gentle heating may be required to fully dissolve the substrate.



- L-DOPA Solution (1 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.
- Test Inhibitor (Tyrosinase-IN-6) Stock Solution (e.g., 10 mM): Dissolve Tyrosinase-IN-6 in DMSO to prepare a stock solution. The final concentration of DMSO in the assay should not exceed 1-2% to avoid affecting enzyme activity.
- Positive Control (Kojic Acid) Stock Solution (10 mM): Dissolve kojic acid in DMSO to prepare a 10 mM stock solution.
- Working Solutions of Inhibitors: Prepare serial dilutions of the Tyrosinase-IN-6 stock solution
  and the kojic acid stock solution in potassium phosphate buffer to achieve a range of desired
  concentrations for testing.

#### **Assay Procedure**

- Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test inhibitor and controls:
  - $\circ$  Test Wells: 20  $\mu$ L of **Tyrosinase-IN-6** working solution + 140  $\mu$ L of Potassium Phosphate Buffer + 20  $\mu$ L of Mushroom Tyrosinase Solution.
  - Positive Control Wells: 20 μL of Kojic Acid working solution + 140 μL of Potassium Phosphate Buffer + 20 μL of Mushroom Tyrosinase Solution.
  - $\circ$  Enzyme Control (No Inhibitor): 20  $\mu$ L of DMSO (at the same final concentration as the test wells) + 140  $\mu$ L of Potassium Phosphate Buffer + 20  $\mu$ L of Mushroom Tyrosinase Solution.
  - $\circ$  Blank Wells: 160  $\mu$ L of Potassium Phosphate Buffer + 20  $\mu$ L of Mushroom Tyrosinase Solution (to account for any background absorbance).
- Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
- Initiation of Reaction: Add 20  $\mu$ L of the L-Tyrosine or L-DOPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200  $\mu$ L.



 Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes. Measure the absorbance of each well at 475 nm (for dopachrome formation) using a microplate reader.

#### **Data Analysis**

- Correction for Background Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculation of Percent Inhibition: The percentage of tyrosinase inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (A\_control - A\_sample) / A\_control ] x 100

#### Where:

- A\_control is the absorbance of the enzyme control (no inhibitor).
- A\_sample is the absorbance of the test well (with inhibitor).
- Determination of IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

### **Data Presentation**

Table 1: Inhibitory Effect of Tyrosinase-IN-6 on Mushroom Tyrosinase Activity



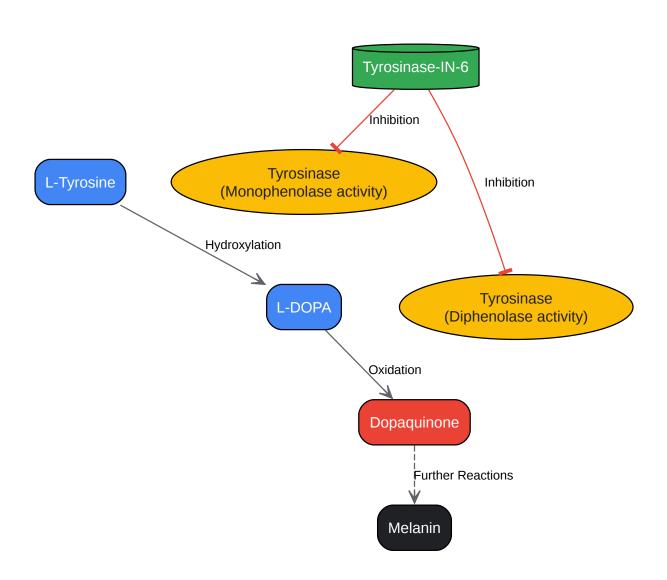
Compound	Concentration (µM)	% Inhibition (Mean ± SD)	IC50 (μM)
Tyrosinase-IN-6	0.1	15.2 ± 2.1	\multirow{5}{*} {[Calculated Value]}
1	35.8 ± 3.5		
10	52.1 ± 4.2		
50	78.9 ± 2.8	_	
100	95.3 ± 1.9		
Kojic Acid (Positive Control)	10	65.4 ± 3.9	[Reference Value]

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

## **Visualizations**







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